

Cytotoxicity of "Methyl 12-aminododecanoate hydrochloride" functionalized materials

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Compound of Interest

Compound Name: *Methyl 12-aminododecanoate hydrochloride*

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A Comparative Guide to the Cytotoxicity of Amine-Functionalized Materials

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials for applications in drug delivery, tissue engineering, and medical devices necessitates a thorough understanding of their interaction with biological systems. A critical aspect of this evaluation is the material's cytotoxicity. This guide provides a comparative overview of the cytotoxic profiles of materials functionalized with amine-containing molecules, with a particular focus on the characteristics of long-chain amino esters like "**Methyl 12-aminododecanoate hydrochloride**."

While direct cytotoxic data for materials specifically functionalized with "**Methyl 12-aminododecanoate hydrochloride**" is not readily available in the current body of scientific literature, we can infer potential cytotoxic effects based on studies of materials with similar chemical features. This guide will objectively compare the performance of amine-functionalized materials and provide supporting experimental data from related studies.

Influence of Cationic Charge and Alkyl Chain Length on Cytotoxicity

Materials functionalized with molecules like **Methyl 12-aminododecanoate hydrochloride** possess two key features that can significantly influence their cytotoxicity: a primary amine group, which is protonated at physiological pH, conferring a positive charge, and a long twelve-carbon alkyl chain.

Cationic Charge: The positive charge on the surface of functionalized materials can lead to strong electrostatic interactions with the negatively charged cell membrane. This interaction can disrupt membrane integrity, leading to cell lysis and death.

Alkyl Chain Length: The length of the alkyl chain plays a crucial role in the hydrophobic interactions with the cell membrane. Longer alkyl chains can insert into the lipid bilayer, further destabilizing the membrane and increasing cytotoxicity. Research has indicated that there is a positive correlation between the length of the cationic alkyl chain of ionic liquids and their in vitro toxicity.^[1] Similarly, studies on cationic polymers have shown that cytotoxicity increases with polymer chain length.^{[2][3]}

Comparative Cytotoxicity Data

The following table summarizes findings from studies on materials with functionalities related to "**Methyl 12-aminododecanoate hydrochloride**," such as other amine-functionalized surfaces and cationic nanoparticles with long alkyl chains. This data provides a basis for understanding the potential cytotoxicity of the material in question.

Material/Functionalization	Cell Line(s)	Key Findings	Reference(s)
Ionic Liquids with varying cationic alkyl chain lengths	Not specified	Increased alkyl chain length led to a reduction in biocompatibility (increased toxicity). Long-chain ionic liquids were found to accumulate in mitochondria, inducing mitophagy and apoptosis.	[1]
Cationic linear poly(2-(N,N-dimethylamino)ethyl methacrylate) (PDMAEMA) of varying chain lengths	HepG2	Cytotoxicity and cellular membrane disruption were dependent on both polymer concentration and chain length. Longer chains were more disruptive to the cell membrane and induced more apoptosis.	[2][3]
Nanoparticles containing cationic lipids (DOTAP or DOTMA)	HepG2	Induced reactive oxygen species (ROS) production and cell death in a concentration-dependent manner.	[4]
Gold nanoparticles coated with amino acids	PC12	Coated nanoparticles showed greater effects on cellular metabolism and apoptosis compared	[5][6][7][8]

		to uncoated nanoparticles. Gold nanoparticles coated with aspartate produced the highest levels of LDH and ROS, leading to the highest rate of apoptosis.
Organo-modified nanoclays	Not specified	The cytotoxicity of organoclays was driven by the proportion and structure of the quaternary ammonium compound used as a surface modifier. IC50 values for cell viability ranged from 1.4 to 47 µg/mL for organoclays, while they were above 100 µg/mL for pristine nanoclays. [9]

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of biomaterials. These assays measure different cellular functions and endpoints to provide a comprehensive understanding of a material's toxic potential.

Cell Viability Assays

- MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is one of the most common methods for assessing cell metabolic activity as an indicator of cell viability.

- Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
- Protocol:
 - Cells are seeded in a 96-well plate and incubated with the material extract or in direct contact with the material for a specified period.
 - The culture medium is replaced with a medium containing MTT solution.
 - After incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
 - Cell viability is expressed as a percentage relative to an untreated control.
- LDH Assay (Lactate Dehydrogenase): This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.
 - Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, the extent of cell lysis.
 - Protocol:
 - Cells are exposed to the test material.
 - A sample of the cell culture supernatant is collected.
 - The supernatant is incubated with the LDH assay reaction mixture.
 - The absorbance is measured at a specific wavelength (e.g., 490 nm).

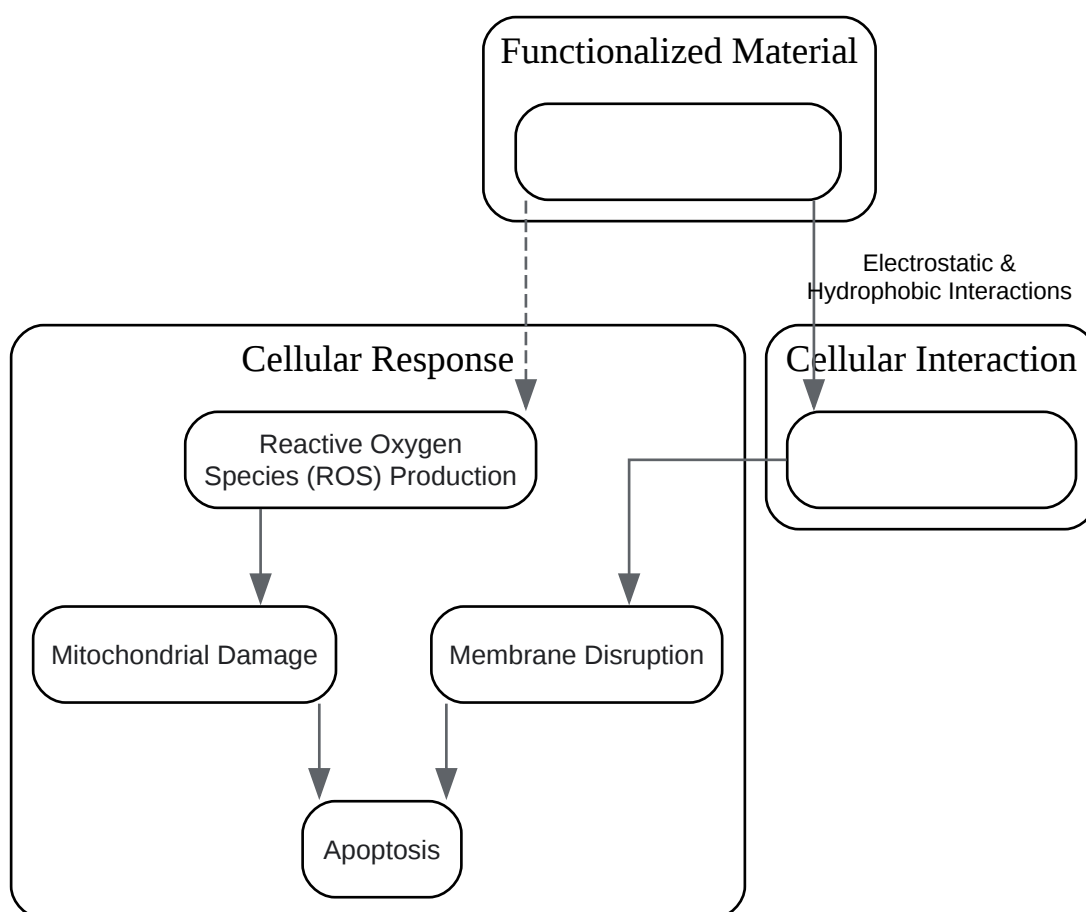
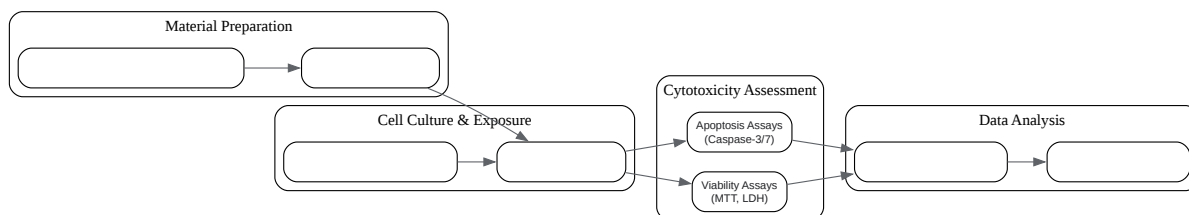
- The amount of LDH released is calculated and compared to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).

Apoptosis Assays

- Caspase-3/7 Assay: This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
 - Principle: The assay utilizes a substrate that is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal.
 - Protocol:
 - Cells are treated with the test material.
 - A reagent containing the caspase substrate is added to the cell culture.
 - After incubation, the luminescence or fluorescence is measured.
 - The signal intensity is proportional to the level of caspase-3/7 activity and apoptosis.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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